molecular formula C15H11NO2 B11873695 1-(2-Furyl)-2-(quinolin-2-yl)ethanone CAS No. 6312-28-3

1-(2-Furyl)-2-(quinolin-2-yl)ethanone

Cat. No.: B11873695
CAS No.: 6312-28-3
M. Wt: 237.25 g/mol
InChI Key: FILFNOZKBUWSKS-UHFFFAOYSA-N
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Description

1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE is an organic compound that features both a furan ring and a quinoline ring. These types of compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE typically involves the condensation of furan-2-carbaldehyde with 2-quinolinecarboxylic acid or its derivatives. Common reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Friedel-Crafts Cyclization and Rearrangement

Under Friedel-Crafts conditions (e.g., AlCl₃), this compound undergoes electrophilic activation, leading to intramolecular cyclization. For example:

  • Reaction Pathway : The ethanone carbonyl group activates the furan ring for electrophilic attack by the quinoline nitrogen, forming a fused pyrrolo[1,2-a]quinoline derivative (Fig. 1) .

  • Conditions : Anhydrous AlCl₃ in dichloromethane at 25°C for 6 hours .

  • Mechanism : AlCl₃ coordinates to the carbonyl oxygen, generating an acylium ion that triggers electrophilic substitution at the furan C5 position. Subsequent proton transfer and rearomatization yield the cyclized product .

ReactantCatalystConditionsProductYieldReference
1-(2-Furyl)-2-(quinolin-2-yl)ethanoneAlCl₃25°C, 6h, DCMPyrrolo[1,2-a]quinoline derivative~70%

Photoenolization and Photochemical Reactivity

The ethanone group enables photochemical enolization, similar to 2-alkylphenacyl compounds :

  • Mechanism : Upon UV irradiation, the triplet excited state undergoes 1,5-hydrogen abstraction, forming a transient (Z)-photoenol. The enol tautomer reacts with nucleophiles (e.g., alcohols) or undergoes sigmatropic rearrangements .

  • Kinetics : The (Z)-enol exhibits a solvent-dependent lifetime (nanosecond to microsecond range), with polar solvents stabilizing the enol via hydrogen bonding .

Key Observations :

  • Quantum yield for photoenol formation: Φ ≈ 0.7 in aqueous solutions .

  • Competitive pathways include reketonization and intermolecular proton transfer .

Cyclocondensation with Nucleophiles

The ethanone moiety participates in cyclocondensation reactions with nitrogen- and sulfur-containing nucleophiles:

  • Example : Reaction with 2-cyanoethanethioamide in ethanol catalyzed by triethylamine yields 4-(furan-2-yl)-8-(furan-2-ylmethylidene)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (Fig. 2) .

  • Conditions : Reflux in ethanol (5h) with 10 mol% Et₃N .

Table 2: Cyclocondensation Reaction Parameters

NucleophileCatalystProductApplicationReference
2-CyanoethanethioamideEt₃NHexahydroquinoline-carbonitrile derivativeAntimicrobial agent synthesis

Electrophilic Substitution at the Quinoline Ring

The quinoline moiety directs electrophilic attacks to specific positions:

  • Halogenation : Preferential substitution at C3 due to electron-donating effects from the adjacent hydroxyl group (in analogous 4-hydroxyquinolones) .

  • Acylation : The hydroxyl oxygen serves as a nucleophilic site for acylating agents (e.g., acetic anhydride) .

Biological Activity and Interaction Pathways

While beyond pure chemical reactivity, the compound’s furan-quinoline scaffold interacts with biological targets:

  • Tyrosinase Inhibition : Analogous furan chalcones (e.g., (E)-1-(furan-2-yl)prop-2-en-1-one derivatives) exhibit IC₅₀ values as low as 0.0433 µM for monophenolase inhibition, suggesting potential bioactivity .

  • Binding Modes : Molecular docking studies indicate dual binding at catalytic and allosteric sites of tyrosinase, driven by π-π stacking and hydrogen bonding .

Scientific Research Applications

Research indicates that compounds containing both furan and quinoline structures often exhibit significant biological activities. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone has been studied for its interaction with various biological targets, which can lead to potential therapeutic effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The dual functionality of this compound allows it to engage in diverse interactions with cancer cell pathways.

Case Study:
A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Quinoline derivatives are known for their activity against various pathogens.

Data Table: Antimicrobial Activity of this compound

Pathogen TypeActivity LevelReference
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation and condensation reactions involving furan and quinoline derivatives.

Synthesis Overview

The common synthetic route involves the reaction of furan derivatives with quinoline precursors under acidic conditions, often utilizing catalysts such as aluminum chloride to facilitate the reaction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of both furan and quinoline rings contributes significantly to its biological activity.

Key Findings:

  • The furan ring enhances lipophilicity, aiding in membrane permeability.
  • Substituents on the quinoline moiety can modulate biological activity, allowing for tailored drug design .

Computational Studies

Recent computational studies have provided insights into the pharmacokinetics and molecular docking capabilities of this compound.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms.

Findings:
The binding affinity was found to be comparable to known inhibitors, suggesting that this compound could serve as a template for further drug development .

Mechanism of Action

The mechanism of action of 1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan and quinoline rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(FURAN-2-YL)-2-(PYRIDIN-2-YL)ETHANONE: Similar structure but with a pyridine ring instead of a quinoline ring.

    1-(THIOPHEN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE is unique due to the combination of the furan and quinoline rings, which can impart distinct chemical and biological properties. The presence of both heterocyclic rings can enhance the compound’s reactivity and potential for diverse applications.

Biological Activity

1-(2-Furyl)-2-(quinolin-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research on its biological properties, focusing on its anticancer and antibacterial effects, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure and Synthesis

The compound features a furan moiety and a quinoline ring, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of furfural and quinoline derivatives under various conditions, including Friedel-Crafts acylation methods.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies have shown that compounds with similar structural features exhibit significant antiproliferative activity. For instance, derivatives of quinoline have demonstrated IC50 values ranging from 8.50 μM to 12.51 μM against breast cancer cell lines, suggesting that modifications in the structure can enhance activity against specific targets .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Quinoline Derivative ASKBR38.50
Quinoline Derivative BMDA-MB-23112.51

The proposed mechanisms for the anticancer activity of this compound include the induction of apoptosis and the inhibition of cell cycle progression. For example, related compounds have been shown to increase levels of cleaved PARP, indicating activation of apoptotic pathways in cancer cells .

Antibacterial Activity

In addition to anticancer properties, quinoline derivatives are recognized for their antibacterial effects. Research indicates that compounds within this class can inhibit bacterial DNA gyrase, leading to effective antibacterial action against Gram-negative and Gram-positive bacteria . The specific activity of this compound against bacterial strains remains to be fully characterized but is anticipated based on structural similarities with known antibacterial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoline and furan rings can significantly influence potency and selectivity:

Table 2: Summary of SAR Findings

Substituent TypeEffect on Activity
Electron-withdrawing groups (e.g., Cl)Increase potency against certain cancer cell lines
Electron-donating groups (e.g., CH3)Decrease potency in some cases
Positioning on the ringCritical for maintaining bioactivity

Case Studies

Several studies have highlighted the biological potential of related compounds:

  • Anticancer Study : A compound structurally similar to this compound was tested against multiple breast cancer cell lines, showing significant growth inhibition and apoptosis induction .
  • Antibacterial Study : Quinolone derivatives have been assessed for their ability to inhibit bacterial growth, showcasing a broad spectrum of activity against various pathogens .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 1-(2-Furyl)-2-(quinolin-2-yl)ethanone, and what spectral features should researchers prioritize?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Focus on carbonyl (C=O) stretching vibrations (~1700–1650 cm⁻¹) and furan/quinoline ring vibrations. For example, the C=O stretch in 2-acetylfuran (a related compound) appears at ~1707 cm⁻¹, while furan C-O-C asymmetric stretching occurs near 1238 cm⁻¹ .
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) should correspond to the molecular weight of 239.26 g/mol. Fragmentation patterns may include loss of CO (28 Da) from the ketone group or cleavage of the furan/quinoline moieties .
  • NMR :
    • ¹H NMR : Look for quinoline protons (aromatic region, δ 7.5–9.0 ppm) and furan protons (δ 6.0–7.5 ppm). The methyl ketone proton adjacent to the carbonyl may appear as a singlet near δ 2.5 ppm .
    • ¹³C NMR : The carbonyl carbon (C=O) typically resonates at ~190–200 ppm, while quinoline and furan carbons fall within 100–160 ppm .

Q. What synthetic routes are reported for this compound, and what intermediates are critical?

Methodological Answer: A plausible route involves:

Quinoline-2-carboxylic Acid Activation : Convert quinoline-2-carboxylic acid to its acid chloride using SOCl₂ or PCl₅.

Friedel-Crafts Acylation : React the acid chloride with 2-acetylfuran in the presence of a Lewis acid (e.g., AlCl₃) to form the ketone bridge .
Key Intermediates :

  • Quinoline-2-carbonyl chloride
  • 2-Acetylfuran (CAS 1192-62-7), verified via IR (C=O at 1707 cm⁻¹) and MS (M⁺ at 110.11 g/mol) .

Advanced Research Questions

Q. How can conflicting boiling point data for related furan-containing ketones be resolved during experimental design?

Methodological Answer: Discrepancies in boiling points (e.g., 446 K vs. 340 K for 2-acetylfuran derivatives) arise from measurement conditions (pressure, purity) .

  • Validation Steps :
    • Pressure Calibration : Use a manostat to ensure measurements are at 1 atm.
    • Purity Assessment : Employ gas chromatography (GC) with a DB-1 column (non-polar) to verify compound purity before boiling point determination .
    • Comparative Analysis : Cross-reference with high-quality databases (e.g., NIST Chemistry WebBook) that specify experimental conditions .

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts reactivity toward electrophiles/nucleophiles .
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to correlate with experimental data (e.g., λmax for quinoline transitions near 300–350 nm) .
  • Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., DMSO) to assess stability under reaction conditions.

Q. Research Gaps and Recommendations

  • Spectral Data : Full NMR assignments for this compound are lacking; prioritize 2D NMR (COSY, HSQC) for unambiguous structural confirmation.
  • Thermodynamic Properties : Experimental determination of melting point and enthalpy of vaporization is needed.
  • Biological Activity : No data exist on antimicrobial/anticancer properties; screen against model cell lines (e.g., HeLa) using MTT assays .

Properties

CAS No.

6312-28-3

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1-(furan-2-yl)-2-quinolin-2-ylethanone

InChI

InChI=1S/C15H11NO2/c17-14(15-6-3-9-18-15)10-12-8-7-11-4-1-2-5-13(11)16-12/h1-9H,10H2

InChI Key

FILFNOZKBUWSKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=CO3

Origin of Product

United States

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